molecular formula C21H23N3O B8316653 2-((Tert-butylamino)methyl)-4,6-di(pyridine-3-yl)phenol

2-((Tert-butylamino)methyl)-4,6-di(pyridine-3-yl)phenol

Cat. No.: B8316653
M. Wt: 333.4 g/mol
InChI Key: OWKLMGUDPIZIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butylamino)methyl)-4,6-di(pyridine-3-yl)phenol is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(tert-butylamino)methyl]-4,6-dipyridin-3-ylphenol

InChI

InChI=1S/C21H23N3O/c1-21(2,3)24-14-18-10-17(15-6-4-8-22-12-15)11-19(20(18)25)16-7-5-9-23-13-16/h4-13,24-25H,14H2,1-3H3

InChI Key

OWKLMGUDPIZIIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC(=C1)C2=CN=CC=C2)C3=CN=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6,8-dibromo-3-(tert-butyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine (Intermediate 6) (0.621 g, 1.79 mmol), pyridine-3-boronic acid [purchased from Boron Molecular Limited] (0.660 g, 5.37 mmol) and potassium carbonate (1.979 g, 14.3 mmol) in 2-propanol (30 mL) and water (6 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)Pd (0) (107 mg, 0.09 mmol) was added and the resulting mixture was heated at 72° C. for 30 minutes then the cooled reaction mixture concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with water, dried (MgSO4), filtered and concentrated under reduced pressure to afford a dark brown oil. The product was purified by flash chromatography on silica eluting with a solvent gradient of 0 to 30% ethyl acetate in hexanes to give 2-((tert-butylamino)methyl)-4,6-di(pyridine-3-yl)phenol (151 mg) as an off-white solid.
Name
6,8-dibromo-3-(tert-butyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
0.621 g
Type
reactant
Reaction Step One
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.979 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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